molecular formula C8H7Cl2FN2 B13933236 5-Chloro-6-fluoro-1H-indol-3-amine hydrochloride

5-Chloro-6-fluoro-1H-indol-3-amine hydrochloride

Cat. No.: B13933236
M. Wt: 221.06 g/mol
InChI Key: TZIWQEFJHGPOBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-6-fluoro-1H-indol-3-amine hydrochloride: is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of chlorine and fluorine atoms on the indole ring, which can influence its chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-6-fluoro-1H-indol-3-amine hydrochloride typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-6-fluoro-1H-indol-3-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Chloro-6-fluoro-1H-indol-3-amine hydrochloride is used as a building block in organic synthesis for the preparation of more complex molecules. It serves as a precursor for the synthesis of various indole derivatives with potential biological activities .

Biology: In biological research, this compound is used to study the structure-activity relationships of indole derivatives. It helps in understanding the role of halogen substituents in modulating biological activities .

Medicine: Indole derivatives are known for their diverse pharmacological activities, including anticancer, antiviral, and antimicrobial properties .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and other materials to enhance their properties .

Mechanism of Action

The mechanism of action of 5-Chloro-6-fluoro-1H-indol-3-amine hydrochloride involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms can enhance its binding affinity to certain receptors or enzymes. The compound may exert its effects by modulating signaling pathways and inhibiting key enzymes involved in disease processes .

Comparison with Similar Compounds

Uniqueness: The presence of both chlorine and fluorine atoms on the indole ring makes 5-Chloro-6-fluoro-1H-indol-3-amine hydrochloride unique. This dual substitution can significantly influence its chemical reactivity and biological activity, making it a valuable compound for research and development .

Properties

Molecular Formula

C8H7Cl2FN2

Molecular Weight

221.06 g/mol

IUPAC Name

5-chloro-6-fluoro-1H-indol-3-amine;hydrochloride

InChI

InChI=1S/C8H6ClFN2.ClH/c9-5-1-4-7(11)3-12-8(4)2-6(5)10;/h1-3,12H,11H2;1H

InChI Key

TZIWQEFJHGPOBB-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1Cl)F)NC=C2N.Cl

Origin of Product

United States

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